molecular formula C13H17N3O2S2 B7835872 Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate

Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate

Cat. No.: B7835872
M. Wt: 311.4 g/mol
InChI Key: VNUCLBVYWRMZRV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate is a chemical compound characterized by its complex molecular structure, which includes a thieno[2,3-d]pyrimidin core with amino and methyl groups, as well as an ethyl ester group[_{{{CITATION{{{_1{Heterocyclization of ethyl 3-amino-4,6-dimethylthieno 2,3-

Properties

IUPAC Name

ethyl 3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-4-18-9(17)5-6-19-13-15-11(14)10-7(2)8(3)20-12(10)16-13/h4-6H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCLBVYWRMZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC(=C2C(=C(SC2=N1)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core[_{{{CITATION{{{1{Heterocyclization of ethyl 3-amino-4,6-dimethylthieno [2,3-](https://link.springer.com/article/10.1007/s13738-013-0283-8). One common approach is the cyclization of appropriate precursors, such as amino-substituted thiophenes, under specific conditions to form the pyrimidin ring[{{{CITATION{{{_1{Heterocyclization of ethyl 3-amino-4,6-dimethylthieno 2,3-. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Continuous flow chemistry techniques might also be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Heterocyclization of ethyl 3-amino-4,6-dimethylthieno 2,3-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate serves as a versatile intermediate for the synthesis of other heterocyclic compounds[_{{{CITATION{{{_1{Heterocyclization of ethyl 3-amino-4,6-dimethylthieno 2,3-. Its reactivity allows for the construction of complex molecular architectures, making it valuable in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to specific biological targets, aiding in the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its antimicrobial properties. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics or antifungal agents.

Industry: In industry, this compound can be used as a building block for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

  • 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide

Uniqueness: Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate stands out due to its specific structural features, such as the presence of the amino group and the ethyl ester moiety

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